2-{[3-(DIETHYLAMINO)PROPYL]AMINO}-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID
CAS No.: 1026785-53-4
VCID: VC7251781
Molecular Formula: C17H26N4O5
Molecular Weight: 366.418
* For research use only. Not for human or veterinary use.
![2-{[3-(DIETHYLAMINO)PROPYL]AMINO}-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID - 1026785-53-4](/images/structure/VC7251781.png)
Description |
The compound 2-{[3-(Diethylamino)propyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid is a complex organic molecule featuring a propanoic acid backbone with a carbamoyl group attached to a 3-nitrophenyl moiety and an amino group linked to a diethylamino propyl chain. This structure suggests potential applications in medicinal chemistry, particularly in drug design and development due to the presence of both an amino group and a carboxylic acid, which are essential for biological activity. Synthesis and Chemical ReactivityThe synthesis of such a compound would typically involve multi-step reactions, including the formation of the carbamoyl group and the attachment of the diethylamino propyl chain. The reactivity of this compound can be understood through its functional groups, which are capable of participating in various biochemical pathways, potentially interacting with enzymes and receptors. Research Findings and DataCurrently, there is a lack of detailed research findings and data tables specifically for 2-{[3-(Diethylamino)propyl]amino}-3-[(3-nitrophenyl)carbamoyl]propanoic acid in the available literature. Studies on similar compounds suggest that they can be analyzed using quantitative structure-activity relationship (QSAR) models to predict pharmacological properties. Data Table: General Information on Similar Compounds
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CAS No. | 1026785-53-4 | ||||||||||||||||
Product Name | 2-{[3-(DIETHYLAMINO)PROPYL]AMINO}-3-[(3-NITROPHENYL)CARBAMOYL]PROPANOIC ACID | ||||||||||||||||
Molecular Formula | C17H26N4O5 | ||||||||||||||||
Molecular Weight | 366.418 | ||||||||||||||||
IUPAC Name | 2-[3-(diethylamino)propylamino]-4-(3-nitroanilino)-4-oxobutanoic acid | ||||||||||||||||
Standard InChI | InChI=1S/C17H26N4O5/c1-3-20(4-2)10-6-9-18-15(17(23)24)12-16(22)19-13-7-5-8-14(11-13)21(25)26/h5,7-8,11,15,18H,3-4,6,9-10,12H2,1-2H3,(H,19,22)(H,23,24) | ||||||||||||||||
Standard InChIKey | JSCMWLRJVUGITK-UHFFFAOYSA-N | ||||||||||||||||
SMILES | CCN(CC)CCCNC(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C(=O)O | ||||||||||||||||
Solubility | not available | ||||||||||||||||
PubChem Compound | 4985406 | ||||||||||||||||
Last Modified | Aug 19 2023 |
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